molecular formula C6H2Cl2IN3 B13679201 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine

5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B13679201
M. Wt: 313.91 g/mol
InChI Key: CNQPAYZYBXUEGU-UHFFFAOYSA-N
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Description

5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of 3,4-dichloropyridine with 3-iodopyrazole in the presence of a base. This reaction is usually carried out at high temperatures and under liquid-phase conditions with a dilute solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. Safety measures are also implemented to handle the reactive intermediates and final product safely.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the pyrazole or pyridine rings.

Scientific Research Applications

5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine include other pyrazolopyridines with different substituents, such as:

  • 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
  • 5,7-Dichloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H2Cl2IN3

Molecular Weight

313.91 g/mol

IUPAC Name

5,7-dichloro-3-iodo-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C6H2Cl2IN3/c7-2-1-3(8)10-5-4(2)11-12-6(5)9/h1H,(H,11,12)

InChI Key

CNQPAYZYBXUEGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NNC(=C2N=C1Cl)I)Cl

Origin of Product

United States

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